molecular formula C13H15NO B2993324 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 876716-52-8

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B2993324
CAS RN: 876716-52-8
M. Wt: 201.269
InChI Key: YMQAYMRURWJBCO-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of 1H-Indole-3-carbaldehyde derivatives often involves Multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer therapy .

Antimicrobial Applications

Indole derivatives, both natural and synthetic, show various biologically vital properties, including antimicrobial activity . They can be used in the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of health conditions, making them a versatile tool in medical treatments .

Antiviral Activity

Indole derivatives have shown potential in antiviral activity . They have been used in the development of antiviral agents, providing a new avenue for antiviral drug development .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, a key factor in many chronic diseases .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of new antidiabetic drugs .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . They can be used in the development of new antimalarial drugs .

Future Directions

The future directions in the research of 1H-Indole-3-carbaldehyde derivatives like 5-Ethyl-1,2-dimethyl-1H-indole-3-carbaldehyde could involve further exploration of their synthesis methods, particularly focusing on green chemistry criteria . Additionally, their role in the assembly of pharmaceutically interesting scaffolds could be further exploited .

properties

IUPAC Name

5-ethyl-1,2-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAYMRURWJBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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